N-Ethyl-D-glucamine

概要

説明

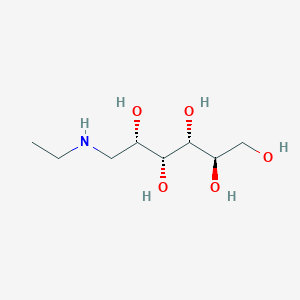

N-Ethyl-D-glucamine (CAS 14216-22-9) is a glucose-derived compound where a hydroxyl group is replaced by an ethylamine group, resulting in the molecular formula C₈H₁₉NO₅ (molecular weight: 209.24 g/mol) . It is a white crystalline powder with high solubility in water and ethanol, a melting point of 133–136°C, and a sweet taste .

This compound is widely used in biochemistry and materials science due to its unique properties:

- Chelation and buffering: Stabilizes metal ions (e.g., Cr³⁺, Ni²⁺) in coordination chemistry, enabling the synthesis of magnetic supramolecular structures like [Cr₇Ni] rings .

- Protein purification: Acts as a non-denaturing agent to preserve protein integrity .

- Organic synthesis: Serves as a precursor for complex molecules in industrial and pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions

N-Ethyl-D-glucamine can be synthesized through a green and efficient one-pot synthesis involving the reaction of aldehydes, amine, malononitrile, and dimethyl acetylenedicarboxylate in the presence of meglumine in aqueous ethanol solution . This method is advantageous due to its reusability of the catalyst, simplicity of the starting materials, short reaction time, and high yields of products.

Industrial Production Methods

In industrial settings, this compound is often produced through a similar one-pot synthesis method, ensuring high efficiency and yield. The process involves the use of environmentally friendly and recyclable catalysts, making it a sustainable option for large-scale production .

化学反応の分析

Types of Reactions

N-Ethyl-D-glucamine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form simpler compounds.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium metaperiodate.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Various reagents can be used depending on the desired product, including acids and bases.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in different pharmaceutical and industrial applications .

科学的研究の応用

N-Ethyl-D-glucamine has a wide range of scientific research applications, including:

作用機序

N-Ethyl-D-glucamine exerts its effects through its interaction with various molecular targets and pathways. For example, in contrast media, this compound acts as a stabilizing agent for iodinated compounds, enhancing their solubility and effectiveness in diagnostic imaging . The molecular targets and pathways involved include the enhancement of electron density, which improves the contrast in imaging techniques .

類似化合物との比較

Comparison with Structurally Related Compounds

N-Methyl-D-glucamine (Meglumine, CAS 6284-40-8)

Structural differences :

- Molecular formula: C₇H₁₇NO₅ (molecular weight: 195.21 g/mol) .

- Substitution: Methyl group replaces the hydroxyl instead of ethyl.

N-Acetyl-D-glucosamine (CAS 7512-17-6)

Structural differences :

- Molecular formula: C₈H₁₅NO₆ (molecular weight: 221.21 g/mol) .

- Substitution: Acetyl group replaces a hydroxyl, forming an amide bond.

N,N-Dimethyl-D-glucamine-d3 (CAS 76326-99-3)

Structural differences :

- Molecular formula: C₈H₁₆D₃NO₅ (isotopically labeled dimethylamino group) .

- Substitution: Two methyl groups and a deuterated methyl replace hydroxyls.

Comparative Data Tables

Table 1: Structural and Physical Properties

| Property | N-Ethyl-D-glucamine | N-Methyl-D-glucamine | N-Acetyl-D-glucosamine |

|---|---|---|---|

| Molecular formula | C₈H₁₉NO₅ | C₇H₁₇NO₅ | C₈H₁₅NO₆ |

| Molecular weight | 209.24 g/mol | 195.21 g/mol | 221.21 g/mol |

| Melting point | 133–136°C | 128–132°C* | 196–205°C |

| Solubility | Water, ethanol | Water, ethanol | Water, limited in organics |

| Key application | Metal chelation | Contrast agents | Biomarker/therapeutics |

*Estimated based on structural analogs .

Table 2: Research Findings in Coordination Chemistry

生物活性

N-Ethyl-D-glucamine (N-Ethyl-D-Glc) is a glucose derivative that has garnered attention for its diverse biological activities, particularly as a buffer and chelating agent in biochemical research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by its ability to form stable complexes with metal ions, which is crucial for its function as a chelating agent. This property allows it to stabilize metal ions in biochemical reactions, thereby enhancing the efficiency of various enzymatic processes. Additionally, its buffering capacity helps maintain pH levels in biological systems, which is vital for enzymatic activity and cellular function.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Chelation : this compound effectively chelates metal ions, which can be beneficial in detoxifying heavy metals and facilitating their excretion from the body.

- Antimicrobial Activity : Research has indicated that derivatives of glucamine exhibit antimicrobial properties. For instance, studies on N-alkyl-beta-D-glucosylamines have demonstrated significant antifungal and antibacterial activity against various pathogens, including Fusarium species .

- Pharmaceutical Applications : this compound is utilized in pharmaceutical formulations as a stabilizing agent for active ingredients. Its ability to form salts with various drugs enhances solubility and bioavailability .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various N-alkyl-beta-D-glucosylamines, including those derived from this compound. The results showed notable inhibition of fungal growth, indicating potential applications in treating fungal infections .

2. Chelation Therapy

This compound has been explored for its potential in chelation therapy. In a study focusing on heavy metal detoxification, it was found to effectively bind with lead and cadmium ions, facilitating their removal from biological systems. This property is particularly useful in clinical settings for patients with heavy metal poisoning.

3. Buffering Capacity

In biochemical research, maintaining optimal pH levels is critical. This compound has been shown to provide effective buffering in various experimental conditions, which enhances the reliability of enzymatic assays and other biochemical analyses .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. How is N-Ethyl-D-glucamine synthesized, and what are its critical purity validation steps?

this compound is synthesized via substitution of a hydroxyl group in D-glucose with an ethylamine moiety. Key steps include controlled reaction conditions (e.g., temperature, pH) to prevent side reactions like over-alkylation. Purity validation involves:

- Melting point analysis (136–140°C) to confirm crystallinity .

- Optical rotation measurement (-17° in water) to verify stereochemical integrity .

- Elemental analysis (CHN) and HPLC to assess organic impurities .

Q. What experimental precautions are necessary when handling this compound?

Due to its irritant properties:

- Use protective gloves, goggles, and lab coats to avoid skin/eye contact .

- Store in a dry, cool environment to prevent hygroscopic degradation .

- Neutralize waste with mild acids (e.g., acetic acid) before disposal to mitigate environmental risks .

Q. How can this compound be optimized as a buffer in enzymatic assays?

- Prepare a 10–100 mM aqueous solution adjusted to pH 7.0–7.5 using HCl/NaOH.

- Test buffering capacity via pH titration curves under experimental conditions (e.g., temperature, ionic strength) .

- Validate compatibility with target enzymes (e.g., dehydrogenases) by comparing activity to standard buffers like Tris-HCl .

Advanced Research Questions

Q. What mechanisms underlie this compound’s chelation properties, and how can they be exploited in metal-dependent enzyme studies?

- The compound’s five hydroxyl groups and ethylamine moiety enable selective binding to divalent cations (e.g., Mg²⁺, Ca²⁺).

- To study metal-dependent enzymes:

Pre-incubate the enzyme with this compound (1–5 mM) to sequester free metal ions.

Monitor activity loss via kinetic assays (e.g., UV-Vis spectrophotometry).

Titrate metal ions back to restore activity, confirming reversible chelation .

Q. How does this compound enhance protein stability during purification?

- It acts as a non-ionic chaotrope , reducing aggregation by competing with water for protein surface interactions.

- Methodological steps:

- Add 50–100 mM this compound to lysis and chromatography buffers.

- Compare protein yields and activity (e.g., via SDS-PAGE and circular dichroism ) to control buffers .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., ethanol vs. water) may arise from crystallinity or hydration states. To address:

- Perform dynamic light scattering (DLS) to detect aggregates in solution.

- Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .

Q. How can this compound be functionalized for synthesizing fluorinated carbohydrate analogs?

- Deoxyfluorination reactions using DAST (diethylaminosulfur trifluoride) selectively replace hydroxyl groups with fluorine.

- Steps:

Protect the ethylamine group with Boc (tert-butoxycarbonyl).

React with DAST at -78°C in anhydrous THF.

Validate fluorination via ¹⁹F NMR and high-resolution mass spectrometry .

Q. Methodological Resources

特性

IUPAC Name |

(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXCHOUDIPZROZ-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161956 | |

| Record name | Eglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14216-22-9 | |

| Record name | N-Ethylglucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eglumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(ethylamino)-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94D9J0608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。